molecular formula C13H16BrNO2 B1435289 (E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one CAS No. 1159978-69-4

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Cat. No. B1435289
CAS RN: 1159978-69-4
M. Wt: 298.18 g/mol
InChI Key: SAHQZEHXJHKPIS-BQYQJAHWSA-N
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Description

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one, also known as 4-bromo-2-hydroxy-N,N-diethyl-3-prop-2-en-1-one, is a compound belonging to the family of substituted phenylpropenes. It is a key intermediate in the synthesis of several important organic molecules, including pharmaceuticals, agrochemicals, and polymers. This compound is known for its versatility in synthesis and for its wide range of applications in scientific research.

Scientific Research Applications

Anticonvulsant and Antinociceptive Properties

Research has identified certain enaminone compounds, including analogs of "(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one", exhibiting significant anticonvulsant and antinociceptive activities. These compounds have been studied for their potential in treating neurological disorders and pain management. For example, methyl 4-(4′-bromophenyl)aminocyclohex-3-en-6-methyl-2-oxo-1-oate (E139) showed anticonvulsant properties and antinociceptive activity in models of neurogenic and inflammatory pain, suggesting a mechanism involving GABA receptors (Edafiogho, Denny, Schwalbe, & Lowe, 2003); (Masocha, Kombian, & Edafiogho, 2016).

Optical and Electronic Properties

Studies on chalcone derivatives related to "(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one" have revealed their potential in semiconductor devices due to their notable optical and electronic properties. These compounds demonstrate significant nonlinear optical (NLO) activities, making them suitable for use in optoelectronic applications. For instance, a study on various chalcone derivatives highlighted their linear optical, second and third-order NLO properties, suggesting their applicability in semiconductor devices (Shkir, Irfan, AlFaify, Patil, & Al‐Sehemi, 2019).

Synthesis and Structural Analysis

The synthesis and crystallographic analysis of compounds structurally related to "(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one" have been conducted to understand their molecular conformations and potential pharmaceutical applications. X-ray crystallography and theoretical studies provide insights into their molecular geometry and energetically preferred conformations, which are crucial for designing new anticonvulsant agents (Edafiogho, Denny, Schwalbe, & Lowe, 2003).

properties

IUPAC Name

(E)-1-(4-bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16BrNO2/c1-3-15(4-2)8-7-12(16)11-6-5-10(14)9-13(11)17/h5-9,17H,3-4H2,1-2H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAHQZEHXJHKPIS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C=CC(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN(CC)/C=C/C(=O)C1=C(C=C(C=C1)Br)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16BrNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-1-(4-Bromo-2-hydroxyphenyl)-3-(diethylamino)prop-2-en-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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